molecular formula C18H16O6 B191469 3-Hydroxy-2',4',7-trimethoxyflavone CAS No. 263365-51-1

3-Hydroxy-2',4',7-trimethoxyflavone

Cat. No. B191469
M. Wt: 328.3 g/mol
InChI Key: CPSQIOPVWINXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2’,4’,7-trimethoxyflavone is a flavonoid compound . It has been reported to show a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy-2’,4’,7-trimethoxyflavone is C18H16O6 . The exact mass and monoisotopic mass are 328.09468823 g/mol . The structure of the compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-2’,4’,7-trimethoxyflavone include a molecular weight of 328.3 g/mol, XLogP3 of 2.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 4, topological polar surface area of 74.2 Ų, and complexity of 502 .

Scientific Research Applications

  • Metabolic Identification : Lu et al. (2012) developed an isotope-labeling method for identifying the metabolites of 5,7,3',4'-tetramethoxyflavone (TMF), a compound closely related to 3-Hydroxy-2',4',7-trimethoxyflavone, in rat urine. This study contributes to the understanding of the metabolism of TMF and its metabolites, which is crucial for evaluating its therapeutic potential and safety (Lu, Sheen, Hwang, & Wei, 2012).

  • Anticancer Drug Resistance : Research by Tsunekawa et al. (2018) on derivatives of 3',4',7-Trimethoxyflavone (TMF), including 5‐hydroxy‐3',4',7‐trimethoxyflavone, revealed their potent effects in reversing drug resistance mediated by breast cancer resistance protein in human leukemia cells. This discovery is significant for developing new strategies to overcome drug resistance in cancer treatment (Tsunekawa, Katayama, Hanaya, Higashibayashi, Sugimoto, & Sugai, 2018).

  • Antiproliferative and Apoptosis-inducing Effects : A study by Sudha et al. (2018) demonstrated the efficacy of 5-hydroxy 3',4',7-trimethoxyflavone in inhibiting proliferation and inducing apoptosis in human breast cancer cells, suggesting its potential as a therapeutic agent against breast cancer (Sudha, Srinivasan, Kanimozhi, Palanivel, & Kadalmani, 2018).

  • Antioxidant Activity : The research by Dugas et al. (2000) indicated the antioxidant activity of various flavonoids, including derivatives of 3-Hydroxy-2',4',7-trimethoxyflavone, against peroxyl radicals. This insight into the antioxidant properties of these compounds is relevant for their potential application in preventing diseases associated with oxidative stress (Dugas, Castañeda-Acosta, Bonin, Price, Fischer, & Winston, 2000).

  • Anti-inflammatory Activity : Sudha et al. (2016) investigated the anti-inflammatory effects of 5-hydroxy-3',4',7-trimethoxyflavone in lipopolysaccharide-induced inflammation in macrophages, providing evidence of its potential use in treating inflammation-related diseases (Sudha, Jeyakanthan, & Srinivasan, 2016).

Future Directions

The future directions of research on 3-Hydroxy-2’,4’,7-trimethoxyflavone could involve further investigation of its mechanism of action, especially its potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) . Additionally, more research could be done to fully understand its synthesis and chemical reactions.

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQIOPVWINXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350968
Record name 3-Hydroxy-2',4',7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2',4',7-trimethoxyflavone

CAS RN

263365-51-1
Record name 3-Hydroxy-2',4',7-trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2',4',7-trimethoxyflavone
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2',4',7-trimethoxyflavone
Reactant of Route 3
3-Hydroxy-2',4',7-trimethoxyflavone
Reactant of Route 4
3-Hydroxy-2',4',7-trimethoxyflavone
Reactant of Route 5
3-Hydroxy-2',4',7-trimethoxyflavone
Reactant of Route 6
3-Hydroxy-2',4',7-trimethoxyflavone

Citations

For This Compound
1
Citations
S Zhang, X Wang, F Cheng, C Ma, S Fan… - Evidence-Based …, 2020 - hindawi.com
Ischemic stroke is the most common type of cerebrovascular accident worldwide. It causes long-term disability and death. Qingkailing (QKL) injection is a traditional Chinese patent …
Number of citations: 8 www.hindawi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.